molecular formula C15H16ClN5O2S B10940261 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10940261
M. Wt: 365.8 g/mol
InChI Key: NKXBYENKGJLSCL-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a chlorobenzyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the chlorobenzyl-substituted pyrazole with a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: can be compared with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of N4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H16ClN5O2S

Molecular Weight

365.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H16ClN5O2S/c1-11-15(10-20(2)18-11)24(22,23)19-13-7-17-21(9-13)8-12-5-3-4-6-14(12)16/h3-7,9-10,19H,8H2,1-2H3

InChI Key

NKXBYENKGJLSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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